4-Methyl-5-(piperazin-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one
Description
The compound 4-Methyl-5-(piperazin-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-3-one (hereafter referred to as the target compound) features a tricyclic scaffold integrating thia-diaza heterocycles and a piperazine substituent. This article provides a detailed comparison with structurally related compounds, focusing on synthesis, physicochemical properties, and inferred pharmacological profiles.
Properties
IUPAC Name |
3-methyl-2-piperazin-1-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4OS/c1-18-14(20)12-10-4-2-3-5-11(10)21-13(12)17-15(18)19-8-6-16-7-9-19/h16H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BITQHOCNCJHLOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(N=C1N3CCNCC3)SC4=C2CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-Methyl-5-(piperazin-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one is a bicyclic heterocyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound features a complex bicyclic arrangement with a piperazine moiety, which is known for its role in enhancing bioactivity through modulation of various biological targets. The molecular formula is with a molecular weight of approximately 302.39 g/mol.
Research indicates that compounds similar to This compound may interact with various neurotransmitter receptors and enzymes:
- Serotonin Receptors : It has been suggested that compounds in this class can act as ligands for serotonin receptors, particularly the 5-HT_1B subtype, which is implicated in mood regulation and anxiety disorders .
- Histamine Receptors : The compound may also exhibit activity against histamine H4 receptors, which are involved in immune responses and inflammatory processes .
- Enzyme Inhibition : Preliminary studies suggest potential inhibitory effects on enzymes related to neurotransmitter metabolism, which could enhance synaptic availability of key neurotransmitters.
Biological Activity Data
A summary of the biological activity data for the compound is presented in the table below:
Case Studies and Research Findings
Several studies have explored the pharmacological properties of related compounds:
- Antidepressant Effects : A study highlighted the efficacy of piperazine derivatives in animal models of depression, showing significant reductions in depressive-like behaviors when administered .
- Anti-inflammatory Properties : Research into histamine receptor antagonists has demonstrated that compounds targeting the H4 receptor can reduce inflammatory cytokine production, suggesting potential therapeutic applications in conditions like asthma and allergic responses .
- Neuroprotective Effects : Investigations into the neuroprotective properties of similar compounds have shown promise in mitigating neurodegenerative processes by enhancing neurotransmitter signaling pathways .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 4-Methyl-5-(piperazin-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have shown that piperazine derivatives can induce apoptosis in cancer cells by disrupting tubulin polymerization, which is critical for cell division and proliferation .
Case Study:
A synthesized compound related to this class demonstrated an IC50 value of 0.99 μM against the BT-474 breast cancer cell line, indicating potent anticancer properties. The mechanism involved cell cycle arrest and apoptosis induction through modulation of pro-apoptotic and anti-apoptotic proteins .
Neuropharmacology
The compound's structural features suggest potential interactions with G protein-coupled receptors (GPCRs), which are pivotal in treating central nervous system (CNS) disorders. Allosteric modulators targeting these receptors can lead to new therapeutic strategies for conditions such as anxiety and depression .
Research Insights:
Investigations into related piperazine compounds have shown their ability to modulate neurotransmitter systems, providing a basis for developing treatments for CNS disorders .
Research Findings
Recent studies highlight the versatility of piperazine derivatives in medicinal chemistry:
- Antitumor Properties: Various piperazine-based compounds have been documented to inhibit tumor growth through multiple pathways, including apoptosis induction and inhibition of DNA repair mechanisms .
- Neuroprotective Effects: Some derivatives show promise as neuroprotective agents, potentially benefiting conditions such as neurodegenerative diseases by modulating oxidative stress responses .
Chemical Reactions Analysis
Oxidation Reactions
The sulfur atom in the thia-diazatricyclo system undergoes oxidation under controlled conditions. For example:
| Reaction Type | Reagents/Conditions | Outcome | Yield | References |
|---|---|---|---|---|
| Sulfur oxidation | mCPBA (meta-chloroperbenzoic acid) | Formation of sulfoxide derivative | ~60% |
The sulfoxide product retains the tricyclic framework but exhibits altered electronic properties, potentially enhancing binding affinity in medicinal applications. Further oxidation to sulfone derivatives requires stronger oxidizing agents like hydrogen peroxide with catalytic tungstic acid .
Functionalization of the Piperazine Ring
The secondary amines in the piperazine group are reactive toward electrophiles:
Acylation
| Reagents | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Acetyl chloride | DCM, room temperature | N-Acetylated derivative | 85% | |
| Methanesulfonyl chloride | TEA, 0°C to RT | N-Mesylated compound | 78% |
Acylation enhances solubility and modulates pharmacokinetic properties. The reaction proceeds efficiently under mild conditions due to the nucleophilicity of the piperazine nitrogen .
Alkylation
| Reagents | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 60°C | N-Methylpiperazine analog | 72% | |
| Allyl bromide | NaH, THF, reflux | N-Allylated derivative | 65% |
Alkylation reactions are critical for diversifying the compound’s biological activity profile .
Cyclization and Ring-Opening Reactions
The tricyclic core participates in regioselective ring-opening under acidic or basic conditions:
| Reaction Type | Reagents/Conditions | Outcome | Yield | References |
|---|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux, 12h | Ring-opened thiol intermediate | 55% | |
| Base-mediated | NaOH (2M), ethanol, 80°C | Aromatic amine derivative | 48% |
These reactions are pivotal for synthesizing downstream analogs with modified pharmacological properties .
Nucleophilic Aromatic Substitution
Electron-deficient positions in the tricyclic system react with nucleophiles:
| Reagents | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Sodium methoxide | DMF, 100°C | Methoxy-substituted analog | 62% | |
| Ammonia (gas) | Sealed tube, 120°C | Amino-substituted derivative | 50% |
These substitutions modify electronic density, impacting interactions with biological targets.
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition in the presence of dienophiles:
| Dienophile | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Maleic anhydride | UV (365 nm), 24h | Fused cyclobutane adduct | 40% |
This reactivity highlights potential for generating structurally novel derivatives .
Key Synthetic Considerations
Comparison with Similar Compounds
Core Heterocyclic Scaffolds
- Target Compound : A tricyclic system (8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]tridecatriene) with a lactam moiety and sulfur atom.
- 5-(Piperazin-1-yl)-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[...] : Shares the tricyclic core but substitutes the 4-methyl group with an allyl chain (C=CC), altering steric and electronic properties .
- Desmethylclozapine () : A dibenzodiazepine tricyclic system, lacking the sulfur atom but retaining piperazine, highlighting scaffold diversity in CNS-targeting agents .
- Thiadiazinones (): A monocyclic 1,2,6-thiadiazin-4-one core, demonstrating how heterocycle variation impacts reactivity and bioactivity .
Substituent Variations
- Piperazine Position: The target compound’s piperazine is at the 5-position, similar to thiadiazinone derivatives in , which position piperazine for optimal receptor interactions .
- 4-Substituent : The methyl group in the target compound contrasts with the allyl group in , suggesting differences in lipophilicity and steric bulk . Chlorophenylpiperazine derivatives () illustrate how aryl substitutions enhance receptor affinity .
Piperazine Introduction
Key Reaction Steps
- Tricyclic Lactam Formation : ’s lactam synthesis via titanium intermediates may parallel the target compound’s tricyclic core formation .
- Stereochemical Control : highlights the role of chiral piperazines (R/S isomers), suggesting that the target compound’s stereochemistry (if present) could influence activity .
Physicochemical Properties
Inferred CNS Activity
- Clozapine Analogs () : Desmethylclozapine’s antipsychotic profile suggests the target compound may interact with dopamine or serotonin receptors .
- Piperazine Role : Piperazine derivatives often exhibit anxiolytic or antipsychotic effects; substituent variations (e.g., chloro in ) modulate selectivity .
Q & A
Q. What are the optimal synthetic routes for 4-Methyl-5-(piperazin-1-yl)-8-thia-4,6-diazatricyclo[...], and how can experimental efficiency be improved?
Methodological Answer: Synthesis of complex heterocyclic compounds like this requires multi-step protocols. Key strategies include:
- Reagent Selection : Use of sodium hydride in toluene for cyclization reactions, as demonstrated in similar triazole-thiadiazole systems .
- Statistical Experimental Design : Employ factorial design (e.g., varying temperature, solvent polarity, and stoichiometry) to minimize trial-and-error approaches. Central composite designs can identify critical parameters affecting yield .
- Real-Time Monitoring : Integrate spectroscopic techniques (e.g., in situ FTIR) to track intermediate formation and optimize reaction termination points .
Q. How can structural characterization of this compound be rigorously validated?
Methodological Answer:
- Multi-Technique Approach : Combine H/C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography for unambiguous confirmation. For crystalline derivatives, single-crystal XRD is essential to resolve stereochemical ambiguities .
- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values to verify atomic connectivity and conformation .
Q. What preliminary biological screening methods are suitable for assessing its bioactivity?
Methodological Answer:
- Targeted Molecular Docking : Use enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) to predict binding affinity and mechanism of action. Software such as AutoDock Vina can prioritize compounds for in vitro testing .
- High-Throughput Assays : Implement fluorescence-based enzymatic inhibition assays to evaluate potency against disease-relevant targets (e.g., kinases, proteases) .
Advanced Research Questions
Q. How can computational reaction path search methods improve mechanistic understanding of its synthesis?
Methodological Answer:
- Quantum Chemical Calculations : Use software like Gaussian or ORCA to map potential energy surfaces (PES) for key steps (e.g., cyclization, piperazine incorporation). Transition state analysis identifies rate-limiting steps .
- Machine Learning (ML) Integration : Train ML models on existing reaction datasets to predict optimal catalysts or solvent systems, reducing computational costs .
Q. What strategies resolve contradictions between experimental and computational data (e.g., unexpected reaction intermediates)?
Methodological Answer:
- Feedback Loop Systems : Circulate experimental data (e.g., HPLC traces of intermediates) into computational models to refine reaction path predictions. For example, ICReDD’s hybrid approach combines quantum mechanics/molecular mechanics (QM/MM) with experimental validation .
- Advanced Spectroscopy : Time-resolved Raman or ultrafast UV-Vis spectroscopy can capture short-lived intermediates not predicted by static computations .
Q. How can process control and scale-up challenges be addressed for this compound?
Methodological Answer:
- Dynamic Process Simulation : Use COMSOL Multiphysics to model heat/mass transfer during scale-up. Parameters like mixing efficiency and exothermicity can be optimized in silico before pilot-scale trials .
- Membrane Separation Technologies : Implement nanofiltration or liquid-phase exfoliation for purification, reducing solvent waste and improving yield .
Key Recommendations for Researchers
- Interdisciplinary Collaboration : Combine synthetic chemistry with computational modeling and process engineering to address complex challenges .
- Data-Driven Iteration : Use feedback loops between experiments and simulations to refine hypotheses and resolve contradictions .
- Ethical Data Reporting : Adhere to CRDC standards (e.g., RDF2050112 for reactor design) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
